1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a trifluoromethyl group, a dihydropyrimidinone ring, and a piperidine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of a trifluoromethyl-substituted pyrimidinone with a piperidine derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and high efficiency. The industrial methods also focus on optimizing the use of raw materials and minimizing waste production.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the dihydropyrimidinone ring can interact with enzymes or receptors. The piperidine carboxylic acid moiety may contribute to binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid: This compound shares a similar core structure but differs in the position and nature of substituents.
1-(1-Methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperidine-3-carboxylic acid: Another closely related compound with slight variations in the ring structure and substituents.
Uniqueness
1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14F3N3O3 |
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Molecular Weight |
305.25 g/mol |
IUPAC Name |
1-[1-methyl-6-oxo-4-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14F3N3O3/c1-17-9(19)5-8(12(13,14)15)16-11(17)18-4-2-3-7(6-18)10(20)21/h5,7H,2-4,6H2,1H3,(H,20,21) |
InChI Key |
OKGSSWLAKUWHOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N=C1N2CCCC(C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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